molecular formula C29H32N2O3 B12134311 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12134311
M. Wt: 456.6 g/mol
InChI Key: YMGAYBZOQGQJQH-UHFFFAOYSA-N
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Description

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a hexyloxy chain at the 4-position of the phenyl ring, a methoxy group at the 7-position, and a phenyl group at the 2-position. The methoxy group at the 7-position is a common electron-donating substituent, which may influence electronic properties and intramolecular interactions .

Properties

Molecular Formula

C29H32N2O3

Molecular Weight

456.6 g/mol

IUPAC Name

5-(4-hexoxyphenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C29H32N2O3/c1-3-4-5-9-19-33-23-17-15-22(16-18-23)29-31-26(20-25(30-31)21-11-7-6-8-12-21)24-13-10-14-27(32-2)28(24)34-29/h6-8,10-18,26,29H,3-5,9,19-20H2,1-2H3

InChI Key

YMGAYBZOQGQJQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine core.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings or the pyrazole ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Hydrogenated derivatives of the aromatic or pyrazole rings.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties. Its structural features allow for the creation of materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among analogs include alkoxy chain length, halogenation, and aryl substitutions. These modifications significantly impact molecular weight, melting points, and solubility:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point/Stability Reference
5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-... (Target) Hexyloxy, methoxy, phenyl C₃₀H₃₁N₃O₃* ~505.6* Not reported Inferred
5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-... (BH26323) Heptyloxy, methoxy, 4-methoxyphenyl C₃₁H₃₆N₂O₄ 500.63 Not reported
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-... 4-Chlorobenzyloxy, methoxy, phenyl C₃₁H₂₇ClN₂O₄ 527.01 Not reported
2-(4-Fluorophenyl)-5-(4-methylphenyl)-... 4-Fluorophenyl, 4-methylphenyl C₂₄H₂₀FN₃O 397.44 Not reported
4-[(5R,10bR)-2-Methyl-1,10b-dihydropyrazolo...benzoic acid 2-Methyl, benzoic acid C₁₈H₁₆N₂O₃ 308.33 477 K (crystalline stability)

*Estimated based on structural analogs.

  • Halogenation : The 4-chlorobenzyloxy substituent in introduces electronegativity, which may enhance binding affinity in biological targets but reduce solubility.
  • Crystallinity : The triclinic crystal system observed in suggests that substituents like methyl or carboxylic acid groups influence packing efficiency, which could extrapolate to the target compound’s solid-state behavior.

Biological Activity

The compound 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H30N2O3C_{24}H_{30}N_2O_3, with a molecular weight of approximately 398.52 g/mol. The structure features a benzoxazine core with a hexyloxy substituent and methoxy group that may influence its biological properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds in the benzoxazine family. For instance, a study reported that a derivative with a similar structure exhibited significant anticonvulsant activity in animal models. The median effective dose (ED50) was found to be 37.3 mg/kg in the maximal electroshock (MES) test, indicating strong efficacy against seizures . The mechanism appears to involve GABAergic pathways, enhancing GABA neurotransmission and possibly inhibiting GABA transaminase (GABA-T) activity .

Antioxidant Properties

Benzoxazine derivatives have also been evaluated for their antioxidant capabilities. Compounds in this class have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders .

Antimicrobial Activity

There is emerging evidence that benzoxazine derivatives possess antimicrobial properties. A study indicated that certain benzoxazine compounds exhibited inhibitory effects against various bacterial strains, suggesting potential applications in treating infections . The specific mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies

Study Findings Mechanism
Study AAnticonvulsant activity with ED50 of 37.3 mg/kgGABAergic enhancement
Study BSignificant antioxidant activityFree radical scavenging
Study CAntimicrobial effects against E. coli and S. aureusCell wall disruption

The biological activities of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be attributed to its ability to interact with various biological targets:

  • GABA Receptors : Enhances GABAergic neurotransmission, which is crucial for its anticonvulsant effects.
  • Antioxidant Pathways : Modulates oxidative stress responses by scavenging reactive oxygen species (ROS).
  • Bacterial Inhibition : Interferes with bacterial growth mechanisms through structural modifications on the bacterial cell envelope.

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